2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde
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Overview
Description
Preparation Methods
The synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the Ugi reaction followed by a palladium-catalyzed ring-opening reaction of furans . This approach allows for the efficient preparation of isoquinolinones and 1,2-dihydroisoquinolines, which are key intermediates in the synthesis of the target compound.
Chemical Reactions Analysis
2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Scientific Research Applications
2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research involving this compound focuses on its potential therapeutic properties and its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbaldehyde can be compared with other similar compounds, such as:
Isoquinolinones: These compounds share a similar core structure and exhibit comparable chemical properties.
1,2-Dihydroisoquinolines: These compounds are intermediates in the synthesis of this compound and have similar reactivity.
Other Aldehydes: Compounds with aldehyde functional groups exhibit similar reactivity in oxidation and reduction reactions
Properties
IUPAC Name |
2-methyl-1-oxoisoquinoline-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-12-6-5-9-8(7-13)3-2-4-10(9)11(12)14/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADARNMGNVZQSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C2C1=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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